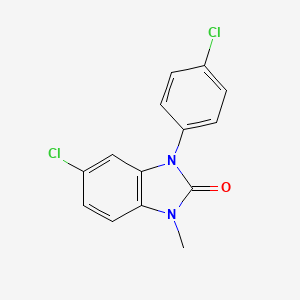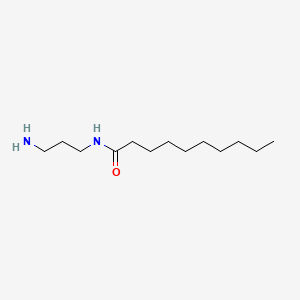
Decanamide, N-(3-aminopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanamide, N-(3-aminopropyl)-: is an organic compound belonging to the class of amides It is characterized by the presence of a decanamide backbone with an N-(3-aminopropyl) substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Decanamide, N-(3-aminopropyl)- typically involves the reaction of decanoic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process can be summarized as follows:
Decanoic Acid Activation: Decanoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI).
Amide Bond Formation: The activated decanoic acid is then reacted with 3-aminopropylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure Decanamide, N-(3-aminopropyl)-.
Industrial Production Methods: On an industrial scale, the production of Decanamide, N-(3-aminopropyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Decanamide, N-(3-aminopropyl)- can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group in Decanamide, N-(3-aminopropyl)- can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Decanamide, N-(3-aminopropyl)- can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: The compound is used in the synthesis of polymers and other advanced materials with specific properties.
Biology:
Bioconjugation: The amine group in Decanamide, N-(3-aminopropyl)- allows for its use in bioconjugation reactions, facilitating the attachment of biomolecules to surfaces or other molecules.
Drug Delivery: The compound can be used in the design of drug delivery systems, improving the targeting and release of therapeutic agents.
Medicine:
Pharmaceuticals: Decanamide, N-(3-aminopropyl)- is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry:
Surfactants: The compound is used in the formulation of surfactants and emulsifiers, enhancing the stability and performance of various industrial products.
Mécanisme D'action
The mechanism of action of Decanamide, N-(3-aminopropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and responses.
Comparaison Avec Des Composés Similaires
- N-(3-aminopropyl)decanamide
- N-(2-aminoethyl)decanamide
- N-(4-aminobutyl)decanamide
Comparison:
- N-(3-aminopropyl)decanamide: Similar structure but with different chain length, affecting its physical and chemical properties.
- N-(2-aminoethyl)decanamide: Shorter chain length, leading to different reactivity and solubility.
- N-(4-aminobutyl)decanamide: Longer chain length, influencing its interaction with molecular targets and overall stability.
Uniqueness: Decanamide, N-(3-aminopropyl)- is unique due to its specific chain length and functional groups, which confer distinct properties and reactivity. Its versatility in various applications, from catalysis to drug delivery, highlights its importance in scientific research and industry.
Propriétés
Numéro CAS |
73772-40-4 |
|---|---|
Formule moléculaire |
C13H28N2O |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
N-(3-aminopropyl)decanamide |
InChI |
InChI=1S/C13H28N2O/c1-2-3-4-5-6-7-8-10-13(16)15-12-9-11-14/h2-12,14H2,1H3,(H,15,16) |
Clé InChI |
PLJISUVFPNUOBK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)NCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


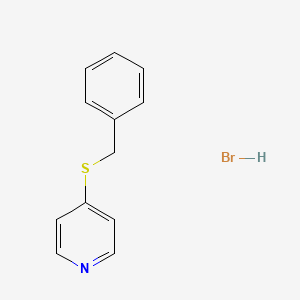
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14438226.png)
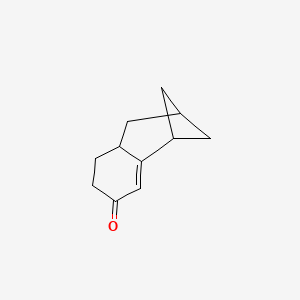
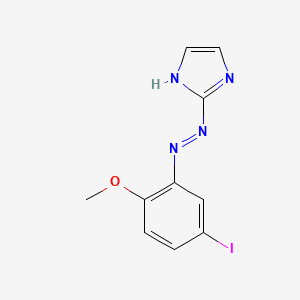

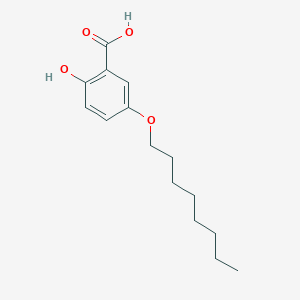
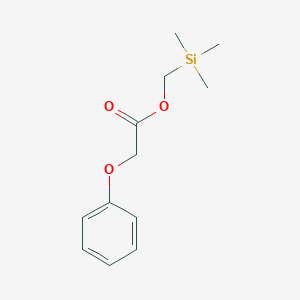
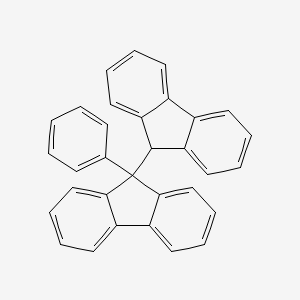
![2-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-1,3-benzothiazol-6-amine;oxalic acid](/img/structure/B14438254.png)
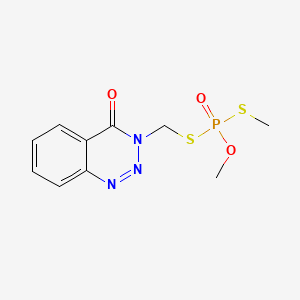
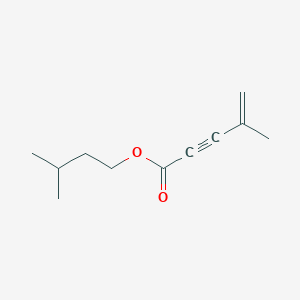
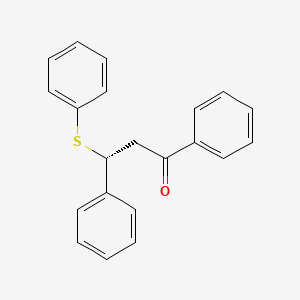
![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)
